6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine
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Overview
Description
6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine is a compound that features a piperidine ring attached to a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and benzodioxole structures suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine typically involves the formation of the piperidine ring followed by its attachment to the benzodioxole moiety. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often include hydrogenation, cyclization, and cycloaddition processes .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that are optimized for yield and purity. The use of rhodium (I) complex and pinacol borane has been reported to achieve highly diastereoselective products through a dearomatization/hydrogenation process . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperidine ring and benzodioxole moiety can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products .
Scientific Research Applications
6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, which can influence neurological processes . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Matrine: A piperidine-based compound with antimetastatic effects.
Berberine: Exhibits various biological activities, including antimicrobial and anticancer effects.
Tetrandine: Known for its antiproliferative properties.
Uniqueness
6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine is unique due to the combination of the piperidine and benzodioxole moieties, which may confer distinct biological activities not observed in other similar compounds
Properties
CAS No. |
80645-17-6 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6-(2-piperidin-1-ylethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C14H20N2O2/c15-12-9-14-13(17-10-18-14)8-11(12)4-7-16-5-2-1-3-6-16/h8-9H,1-7,10,15H2 |
InChI Key |
UDGCQVYMZGUJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC3=C(C=C2N)OCO3 |
Origin of Product |
United States |
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